molecular formula C8H7FN2O3 B7973561 4-fluoro-N-methyl-2-nitrobenzamide

4-fluoro-N-methyl-2-nitrobenzamide

Cat. No.: B7973561
M. Wt: 198.15 g/mol
InChI Key: YLTRKOOKMIYJDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-methyl-2-nitrobenzamide typically involves the following steps :

    Starting Material: 2-fluoro-4-nitrotoluene.

    Oxidation: The starting material is oxidized using potassium permanganate to form 2-fluoro-4-nitrobenzoic acid.

    Chlorination: The acid is then chlorinated using thionyl chloride to produce 2-fluoro-4-nitrobenzoyl chloride.

    Amination: The benzoyl chloride undergoes amination with methylamine to form this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Reduction: 4-fluoro-N-methyl-2-nitrobenzamide can undergo reduction reactions to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions:

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often used.

Major Products:

    Reduction: The major product is 4-fluoro-N-methyl-2-aminobenzamide.

    Substitution: Depending on the nucleophile, various substituted derivatives of this compound can be formed.

Scientific Research Applications

4-fluoro-N-methyl-2-nitrobenzamide has several scientific research applications :

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including its role as an androgen receptor antagonist.

    Medicine: Investigated for its potential use in the treatment of hormone-refractory prostate cancer.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-methyl-2-nitrobenzamide involves its interaction with androgen receptors . The compound acts as an antagonist, binding to the receptor and inhibiting its activity. This prevents the receptor from interacting with its natural ligands, thereby blocking the downstream signaling pathways involved in prostate cancer cell proliferation.

Comparison with Similar Compounds

  • 4-fluoro-N-methylbenzamide
  • 4-nitro-N-methylbenzamide
  • 2-fluoro-N-methylbenzamide

Comparison:

  • 4-fluoro-N-methyl-2-nitrobenzamide is unique due to the presence of both a fluoro and a nitro group on the benzamide ring, which imparts distinct chemical and biological properties.
  • 4-fluoro-N-methylbenzamide lacks the nitro group, resulting in different reactivity and biological activity.
  • 4-nitro-N-methylbenzamide lacks the fluoro group, affecting its chemical stability and interaction with biological targets.
  • 2-fluoro-N-methylbenzamide has the fluoro group at a different position, altering its chemical behavior and biological effects.

Properties

IUPAC Name

4-fluoro-N-methyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O3/c1-10-8(12)6-3-2-5(9)4-7(6)11(13)14/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTRKOOKMIYJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared using the procedure from 5-fluoro-N-methyl-2-nitrobenzamide (Compound 102B) with the commercially available 4-fluoro-2-nitrobenzoic acid. 1H NMR (CDCl3, 400 MHz): δ=3.04 (d, J=4.80 Hz, 3 H), 5.88 (br. s., 1 H), 7.39 (ddd, J=8.46, 7.45, 2.53 Hz, 1 H), 7.55 (dd, J=8.59, 5.31 Hz, 1 H), 7.78 (dd, J=8.34, 2.53 Hz, 1 H). MS (ES+): m/z 199.05 [MH+] (TOF, polar).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.